5-Benzylidene-2,2-diméthyl-1,3-dioxane-4,6-dione

Vue d'ensemble

Description

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C13H12O4. It is a derivative of Meldrum’s acid, characterized by the presence of a benzylidene group attached to the dioxane ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Applications De Recherche Scientifique

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its role in drug development, particularly as an inhibitor of certain enzymes.

Industry: It is used in the production of polymers and other industrial chemicals

Mécanisme D'action

Target of Action

It’s known that this compound is a derivative of meldrum’s acid (isopropylidene malonate), which is widely used in organic synthesis .

Mode of Action

The compound undergoes a reaction with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates . This suggests that the compound interacts with its targets by undergoing a chemical reaction to form new compounds.

Biochemical Pathways

The compound’s reaction with tert-butyl isocyanide suggests that it may be involved in the formation of functionalised n-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates

Pharmacokinetics

The compound’s molecular formula is c13h12o4, and it has an average mass of 232232 Da

Result of Action

The compound’s reaction with tert-butyl isocyanide to form new compounds suggests that it may have a transformative effect at the molecular level .

Action Environment

The action of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be influenced by environmental factors. For instance, the compound’s reaction with tert-butyl isocyanide proceeds at room temperature in CH2Cl2 and is complete within 24 hours . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent.

Analyse Biochimique

Biochemical Properties

The compound 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is known to participate in biochemical reactions. It has been observed to react with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides

Molecular Mechanism

It is known to undergo reactions with tert-butyl isocyanide to form complex compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction occurs between an aromatic aldehyde and Meldrum’s acid in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or water, and the product is obtained after filtration and purification .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of eco-friendly solvents and catalysts is also explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Benzylidene carboxylic acids.

Reduction: Benzyl derivatives.

Substitution: Various substituted dioxane derivatives.

Comparaison Avec Des Composés Similaires

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): A precursor to 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, used in various organic syntheses.

2,2,5-Trimethyl-1,3-dioxane-4,6-dione (Methyl Meldrum’s acid): Similar in structure but with an additional methyl group, used in the synthesis of ketenimines

Uniqueness: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its benzylidene group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Activité Biologique

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (commonly referred to as benzylidene Meldrum's acid) is an organic compound with the molecular formula C13H12O4. It is a derivative of Meldrum's acid and is known for its significant biological and chemical properties. This article explores its biological activity, including its potential antimicrobial effects, enzyme inhibition capabilities, and applications in drug development.

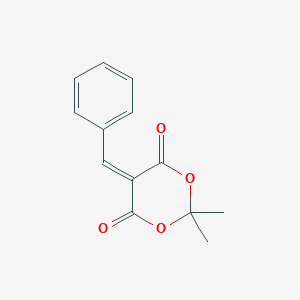

Chemical Structure and Properties

The structure of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione features a dioxane ring with a benzylidene substituent. This configuration contributes to its reactivity and biological activity.

Molecular Formula : C13H12O4

Molecular Weight : 232.23 g/mol

Antimicrobial Properties

Research indicates that 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits antimicrobial activity. A study evaluating various derivatives of Meldrum's acid found that certain compounds showed promising inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest it may inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of acetylcholinesterase (AChE), which is crucial for neurotransmission in both human and insect systems. This property highlights its potential use in developing treatments for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the Royal Society of Chemistry, various derivatives of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione were tested against pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 32 | E. coli |

| Derivative A | 16 | Staphylococcus aureus |

| Derivative B | 64 | Pseudomonas aeruginosa |

Case Study 2: Enzyme Inhibition

A separate study published in the journal Bioorganic & Medicinal Chemistry examined the inhibition of AChE by 5-benzylidene derivatives. The compound displayed an IC50 value of 25 µM, indicating its potential as a lead compound for developing new AChE inhibitors.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 25 | Acetylcholinesterase |

| Standard Inhibitor | 10 | Acetylcholinesterase |

The biological activity of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is thought to arise from its ability to interact with various biological targets due to its electrophilic nature. The dioxane moiety can undergo nucleophilic attack from biological nucleophiles such as thiols or amines, leading to the formation of adducts that can disrupt normal cellular functions.

Propriétés

IUPAC Name |

5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOOBZIVAQBVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=CC=C2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344843 | |

| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-54-6 | |

| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions can 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergo?

A1: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is known to participate in various reactions, including:

- Reactions with isocyanides: In the presence of diols like ethane-1,2-diol or catechol, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with tert-butyl isocyanide. This reaction yields functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates. []

- Reactions with carbanions: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-diones readily react with acceptor-substituted carbanions via Michael addition. []

Q2: How does the structure of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione influence its reactivity?

A2: The presence of the benzylidene group significantly influences the reactivity of this compound.

- Electrophilicity: The electron-withdrawing nature of the benzylidene group enhances the electrophilicity of the molecule, particularly at the beta-carbon of the benzylidene moiety. This makes it susceptible to nucleophilic attack, as seen in reactions with carbanions and amines. []

- Steric effects: The bulky benzylidene group can introduce steric hindrance, impacting the accessibility of the reactive sites. This explains the regio- and stereoselectivity observed in some reactions, like the Diels-Alder reaction. []

Q3: What are the applications of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives in organic synthesis?

A3: Derivatives of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione are valuable intermediates for synthesizing diverse molecules, including:

- Substituted-5-benzylidene-2,2-dimethyl-[1,3]dioxane-4,6-diones: These compounds are readily synthesized through Knoevenagel condensation reactions of arylaldehydes with Meldrum's acid, often utilizing green chemistry approaches. []

- Spiro- and polyspirocyclic compounds: Diels-Alder reactions provide access to complex cyclic structures incorporating the 1,2,3,4-tetrahydro-1-naphthol motif. []

- Functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides and bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates: These are formed through reactions with tert-butyl isocyanide and diols. []

Q4: Are there any computational studies on 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione?

A4: While specific details about computational studies on 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione were not provided in the provided abstracts, it is highly likely that researchers have used computational chemistry to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.